molecular formula C11H13F2N B15051903 (2R)-2-(3,5-difluorophenyl)piperidine

(2R)-2-(3,5-difluorophenyl)piperidine

Cat. No.: B15051903
M. Wt: 197.22 g/mol
InChI Key: SDDKKMYWKCKZGJ-LLVKDONJSA-N
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Description

(2R)-2-(3,5-difluorophenyl)piperidine: is a chemical compound characterized by the presence of a piperidine ring substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(3,5-difluorophenyl)piperidine typically involves the reaction of a piperidine derivative with a difluorophenyl compound. One common method includes the use of a Grignard reagent, where the piperidine ring is reacted with a 3,5-difluorophenyl magnesium bromide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of functional groups into organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions: (2R)-2-(3,5-difluorophenyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, (2R)-2-(3,5-difluorophenyl)piperidine is used as a building block for the synthesis of more complex molecules.

Biology: Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making this compound a valuable intermediate in drug discovery .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a promising candidate for drug development .

Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals, polymers, and other industrial products .

Mechanism of Action

The mechanism of action of (2R)-2-(3,5-difluorophenyl)piperidine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This compound can modulate the activity of various biological pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

  • (S)-3-(3,4-difluorophenyl)piperidine
  • ®-3-(3,4-difluorophenyl)piperidine
  • N-(3,5-difluorophenyl)piperidine-3-sulfonamide

Comparison: Compared to its analogs, (2R)-2-(3,5-difluorophenyl)piperidine exhibits unique reactivity due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s electronic properties and its interaction with biological targets. The presence of the piperidine ring also contributes to its distinct chemical behavior, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

(2R)-2-(3,5-difluorophenyl)piperidine

InChI

InChI=1S/C11H13F2N/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h5-7,11,14H,1-4H2/t11-/m1/s1

InChI Key

SDDKKMYWKCKZGJ-LLVKDONJSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=CC(=CC(=C2)F)F

Canonical SMILES

C1CCNC(C1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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